REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[N+:7]([CH3:10])([O-:9])=[O:8].[Br:11][C:12]1[CH:13]=[C:14]([Cl:19])[C:15](Cl)=[N:16][CH:17]=1.[Cl-].[NH4+]>CS(C)=O.O>[Br:11][C:12]1[CH:13]=[C:14]([Cl:19])[C:15]([CH2:10][N+:7]([O-:9])=[O:8])=[N:16][CH:17]=1 |f:0.1,4.5|
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Name
|
|
Quantity
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12.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
79 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under cooling with ice
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Type
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ADDITION
|
Details
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after the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for another 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 23 hours and at 50° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (200 ml×2)
|
Type
|
WASH
|
Details
|
washed with water (100 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)C[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |